molecular formula C23H22N4O5 B14934800 (12aS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-6,7,12,12a-tetrahydro-3H-pyrazino[1,2-b]-carboline-1,4-quinone

(12aS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-6,7,12,12a-tetrahydro-3H-pyrazino[1,2-b]-carboline-1,4-quinone

Cat. No.: B14934800
M. Wt: 434.4 g/mol
InChI Key: KFHUICCRGOQGNG-YDNXMHBPSA-N
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Description

The compound (12aRS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione is a complex organic molecule with a unique structure that includes a pyrazino-pyrido-indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aRS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazino-pyrido-indole core through cyclization reactions. Subsequent steps involve the introduction of the hydroxypropyl and nitrophenyl groups under controlled conditions, such as specific temperatures and pH levels. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (12aRS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and nitrophenyl groups play crucial roles in binding to these targets, leading to the modulation of specific biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.

Uniqueness

The unique structure of (12aRS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione sets it apart from other compounds. Its combination of hydroxypropyl and nitrophenyl groups, along with the pyrazino-pyrido-indole core, provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

(8S)-6-(3-hydroxypropyl)-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C23H22N4O5/c28-10-4-9-25-13-20(29)26-19(23(25)30)12-17-16-7-1-2-8-18(16)24-21(17)22(26)14-5-3-6-15(11-14)27(31)32/h1-3,5-8,11,19,22,24,28H,4,9-10,12-13H2/t19-,22?/m0/s1

InChI Key

KFHUICCRGOQGNG-YDNXMHBPSA-N

Isomeric SMILES

C1[C@H]2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)[N+](=O)[O-])CCCO

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)[N+](=O)[O-])CCCO

Origin of Product

United States

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